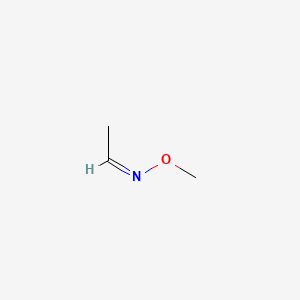

(Z)-N-methoxyethanimine

Description

(Z)-N-Methoxyethanimine is a Schiff base characterized by a methoxy group (-OCH₃) attached to the nitrogen atom of an imine (C=N) backbone. This compound belongs to the broader class of methanimine derivatives, which are synthesized via condensation reactions between aldehydes and amines. The (Z)-isomer designation indicates the spatial arrangement of substituents around the C=N bond, stabilized by steric and electronic factors .

Synthesis: The compound can be prepared through Lewis acid-mediated reactions involving N-methoxymethylamines or hexahydrotriazines, as demonstrated in studies on analogous systems . For example, refluxing a primary amine with a substituted aldehyde in ethanol under acidic conditions typically yields the (Z)-isomer, as seen in the synthesis of structurally related imines .

Properties

CAS No. |

33581-43-0 |

|---|---|

Molecular Formula |

C₃H₅NO₂ |

Molecular Weight |

87.08 |

Synonyms |

Acetaldoxime O-Methyl Ether; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-methoxyethanimine typically involves the reaction of methoxyamine with acetaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by an acid to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, are optimized to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-methoxyethanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and substituted ethanimines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-methoxyethanimine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, providing insights into biochemical pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-methoxyethanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that alter the function of the target molecule. The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in ) increase imine stability but reduce nucleophilicity. The methoxy group in (Z)-N-methoxyethanimine enhances solubility and may influence tautomeric equilibria .

- Bulky substituents (e.g., benzhydrylpiperazine in ) favor the (E)-isomer due to steric hindrance, whereas smaller groups (e.g., methoxy) stabilize the (Z)-form .

Synthetic Routes: Aldehyde-Amine Condensation: A universal method for imines. For example, (Z)-N-(2-methoxyphenyl)methanimine derivatives are synthesized via reflux in ethanol , mirroring methods applicable to this compound. Lewis Acid Catalysis: Hexahydrotriazines and N-methoxymethylamines serve as precursors for methanimines under BF₃ or ZnCl₂ catalysis .

Materials Science: Imines with aromatic substituents (e.g., nitrothiophene ) exhibit rigid, planar structures suitable for crystal engineering.

Reactivity and Stability

- Hydrolytic Stability : N-Methoxy groups in methanimines reduce hydrolysis rates compared to unsubstituted imines, as the methoxy moiety sterically shields the C=N bond .

- Thermal Behavior : (Z)-isomers with small substituents (e.g., methoxy) show lower melting points than bulkier analogs. For instance, the (Z)-N-(2-methoxyphenyl) derivative melts at 85–87°C , whereas bulkier derivatives (e.g., benzhydrylpiperazine ) are typically liquids or amorphous solids.

Research Findings

Synthetic Flexibility :

Studies on N-methoxymethylamines demonstrate that reaction conditions (e.g., solvent, temperature) dictate product distribution between methanimines and hexahydrotriazines . This highlights the tunability of this compound synthesis.

Structural Insights : X-ray data from (Z)-N-(2-methoxyphenyl)methanimine derivatives reveal near-planar imine geometries, with intramolecular hydrogen bonds stabilizing the (Z)-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.